molecular formula C9H11N3O2S2 B2955685 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797792-55-2

1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2955685
CAS No.: 1797792-55-2
M. Wt: 257.33
InChI Key: XQYYILPWFBYTBO-UHFFFAOYSA-N
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Description

1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C10H12N2O2S2. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a sulfonamide group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to a decrease in the production of key metabolites, thereby exerting its biological effects. The thiophene and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-Methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.

    N1-Methyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12-6-9(5-10-12)16(13,14)11-4-8-2-3-15-7-8/h2-3,5-7,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYYILPWFBYTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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